molecular formula C4H5ClN2O B2643478 (5-Chloro-1H-pyrazol-3-yl)methanol CAS No. 1258002-28-6

(5-Chloro-1H-pyrazol-3-yl)methanol

Cat. No.: B2643478
CAS No.: 1258002-28-6
M. Wt: 132.55
InChI Key: JGRALTSGNVBWLM-UHFFFAOYSA-N
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Description

(5-Chloro-1H-pyrazol-3-yl)methanol ( 1258002-28-6) is a versatile pyrazole-based chemical building block of significant interest in medicinal and synthetic chemistry . This compound, with the molecular formula C4H5ClN2O, serves as a key precursor for the synthesis of more complex molecules, including various substituted pyrazoles . Pyrazole derivatives are extensively researched for their application in creating pharmaceutical intermediates . For instance, related chloro- and methyl-substituted pyrazole compounds have been identified as key intermediates in the preparation of bioactive molecules such as zolazepam . The primary alcohol functional group on this scaffold allows for further chemical modifications, making it a valuable substrate for exploring structure-activity relationships in drug discovery programs. As with many specialized biochemical tools, this compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Proper storage at recommended temperatures (2-8°C) is advised to maintain the stability and integrity of the product .

Properties

IUPAC Name

(3-chloro-1H-pyrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRALTSGNVBWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazines with 1,3-diketones, followed by chlorination and hydroxymethylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often using automated systems to control temperature, pressure, and reaction time. The use of advanced purification techniques such as crystallization or chromatography ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2)[][3].

Major Products Formed

    Oxidation: Formation of (5-Chloro-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used[][3].

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (5-Chloro-1H-pyrazol-3-yl)methanol serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

Reaction Type Product
Oxidation(5-Chloro-1H-pyrazol-3-yl)carboxylic acid
Reduction(5-Amino-1H-pyrazol-3-yl)methanol
SubstitutionVarious substituted pyrazoles

These reactions highlight its utility in developing new compounds with potential applications across different fields.

Recent studies have investigated the biological properties of this compound, revealing promising antimicrobial and anti-inflammatory activities. The mechanisms of action include:

  • Bioreduction of the Chlorine Group : The chlorine substituent can undergo bioreduction, generating reactive species that may interact with cellular components.
  • Hydrogen Bonding : The hydroxymethyl group enhances interactions with biological targets through hydrogen bonding, influencing efficacy.

Case Study : A study evaluated the compound's antimicrobial activity against various bacterial strains, showing significant inhibition at low concentrations compared to standard antibiotics .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential lead compound for drug development. Its structural features allow it to target specific biological pathways, making it suitable for developing novel therapeutics.

Case Study : Research focused on synthesizing derivatives of this compound led to compounds that exhibited enhanced analgesic properties in vivo compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Summary of Findings

The applications of this compound span across multiple scientific disciplines:

  • Synthetic Chemistry : Acts as a versatile building block for complex organic synthesis.
  • Biological Research : Demonstrates antimicrobial and anti-inflammatory activities through specific mechanisms.
  • Medicinal Applications : Shows promise as a lead compound for drug development targeting pain and inflammation.

Mechanism of Action

The mechanism of action of (5-Chloro-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1H-pyrazol-3-yl)carboxylic acid
  • (5-Chloro-1H-pyrazol-3-yl)amine
  • (5-Chloro-1H-pyrazol-3-yl)thiol

Uniqueness

(5-Chloro-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(5-Chloro-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to synthesize current research findings on the biological activity of this compound, supported by data tables and relevant case studies.

The compound's structure features a hydroxymethyl group attached to a pyrazole ring, which contributes to its reactivity and biological properties. The presence of chlorine at the 5-position enhances its electrophilic character, making it a suitable candidate for various biological interactions.

Chemical Reactions

This compound can undergo several chemical transformations:

  • Oxidation : Converts the hydroxymethyl group to a carboxylic acid.
  • Reduction : Forms the corresponding alcohol.
  • Substitution : The chlorine atom can be replaced by other functional groups, enhancing its versatility in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, disrupting microbial metabolic processes and leading to antimicrobial activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in vivo .

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. It has been shown to exhibit antiproliferative effects against several cancer cell lines, including:

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-2318.79 ± 0.96
Liver CancerHepG212.00 ± 0.56
Lung CancerA5490.73 ± 0.04
Colorectal CancerHCT1160.08

These results indicate that this compound could serve as a lead compound for developing new anticancer therapies .

Case Studies

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer activities against multiple cell lines. The findings demonstrated significant cytotoxicity against breast and liver cancer cells .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives revealed that modifications at the 5-position significantly influenced their biological activities. Substituents on the pyrazole ring were found to enhance or diminish anticancer effects, indicating a need for careful design in drug development .

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • NMR : Use 1H^1H, 13C^13C, and 15N^15N NMR to confirm substituent positions and hydrogen bonding (e.g., δ 4.57 ppm for -CH2_2OH in related compounds) .
    • IR : Identify hydroxyl (3062–2869 cm1^{-1}) and pyrazole ring (1551–1423 cm1^{-1}) vibrations .
    • Mass Spectrometry : Analyze fragmentation patterns (e.g., m/z 233 [M+^+] for analogs) .
  • Crystallography : Refine structures using SHELX programs, particularly SHELXL for high-resolution data .

How can researchers resolve contradictions in spectral data for this compound?

Q. Advanced Research Focus

  • Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT) .
  • Purity Checks : Monitor reactions via TLC and use HPLC to isolate impurities .
  • Isotopic Labeling : Confirm hydrogen bonding networks using deuterated solvents in 1H^1H NMR .

What strategies address challenges in obtaining high-quality crystals for X-ray diffraction?

Q. Advanced Research Focus

  • Solvent Selection : Use ethanol or mixed solvents (e.g., ethanol/water) for slow crystallization .
  • Refinement Tools : Apply SHELX suite for twinned or low-resolution data, leveraging constraints for H-atom placement .
  • Temperature Control : Cool reaction mixtures gradually to room temperature to promote block-shaped crystal growth .

How can computational methods predict the reactivity of this compound in derivatization?

Q. Advanced Research Focus

  • DFT Calculations : Model electrophilic substitution at the pyrazole C-4 position, which is often reactive due to electron-withdrawing chloro and hydroxyl groups .
  • Docking Studies : Explore interactions with biological targets (e.g., carbonic anhydrases) using analogs like 5-(4-chlorophenyl)-3-trifluoromethylpyrazole .

What are effective methods to synthesize derivatives for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Substitution Reactions : Introduce aryl or alkyl groups at the pyrazole N-1 position via nucleophilic substitution (e.g., using phenylhydrazine) .
  • Cross-Coupling : Apply Suzuki-Miyaura reactions to attach aromatic rings to the pyrazole core .
  • Functionalization : Modify the methanol group to esters or ethers for enhanced lipophilicity .

How can stability issues during storage or reactions be mitigated?

Q. Basic Research Focus

  • Storage Conditions : Store under inert atmosphere (N2_2) at –20°C to prevent oxidation of the hydroxyl group .
  • In Situ Protection : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to stabilize the alcohol during reactions .

What mechanistic insights exist for the formation of pyrazole intermediates in related syntheses?

Q. Advanced Research Focus

  • Kinetic Studies : Track intermediate formation via time-resolved 1H^1H NMR during reflux reactions .
  • Isotopic Tracing : Use 15N^{15}N-labeled hydrazine to elucidate cyclization pathways in pyrazole ring closure .

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